molecular formula C14H12N6O8 B13741743 Bis(2-(azidoformyloxy)ethyl) isophthalate CAS No. 32741-83-6

Bis(2-(azidoformyloxy)ethyl) isophthalate

Cat. No.: B13741743
CAS No.: 32741-83-6
M. Wt: 392.28 g/mol
InChI Key: IXCZLTALPWNWDM-UHFFFAOYSA-N
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Description

Bis(2-(azidoformyloxy)ethyl) isophthalate is a specialized ester derivative of isophthalic acid, featuring azidoformyloxy (-O-C(=O)-N₃) functional groups. This compound is structurally characterized by two azide-containing substituents attached via ethoxy linkers to the central isophthalate core.

Properties

CAS No.

32741-83-6

Molecular Formula

C14H12N6O8

Molecular Weight

392.28 g/mol

IUPAC Name

bis(2-carbonazidoyloxyethyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H12N6O8/c15-19-17-13(23)27-6-4-25-11(21)9-2-1-3-10(8-9)12(22)26-5-7-28-14(24)18-20-16/h1-3,8H,4-7H2

InChI Key

IXCZLTALPWNWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCCOC(=O)N=[N+]=[N-])C(=O)OCCOC(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(azidoformyloxy)ethyl) isophthalate typically involves the esterification of isophthalic acid with 2-(azidoformyloxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include isophthalic acid, 2-(azidoformyloxy)ethanol, and a suitable catalyst to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(azidoformyloxy)ethyl) isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the azidoformyloxy groups can yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Bis(2-(azidoformyloxy)ethyl) isophthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2-(azidoformyloxy)ethyl) isophthalate involves its reactive azidoformyloxy groups. These groups can undergo various chemical transformations, making the compound useful in modifying other molecules. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Bis(2-(azidoformyloxy)ethyl) Isophthalate and Analogous Compounds

Compound Name Core Structure Substituent Groups Key Functional Features
This compound Isophthalate 2-(azidoformyloxy)ethyl High reactivity (azide groups), potential for crosslinking
Bis(2-n-butoxyethyl)phthalate Phthalate 2-n-butoxyethyl Plasticizer, low water solubility (1.06 g/ml density)
Di-iso-butyl phthalate Phthalate iso-butyl Used in coatings, moderate volatility
Bis(2-ethylhexyl) isophthalate (DOIP) Isophthalate 2-ethylhexyl Alternative plasticizer, high molecular weight (C₂₄H₃₈O₄)
Di(p-octyloxycarbonylphenyl) isophthalate Isophthalate p-octyloxycarbonylphenyl Liquid crystalline properties, synthesized via esterification

Biological Activity

Bis(2-(azidoformyloxy)ethyl) isophthalate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed exploration of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 32741-83-6
  • Molecular Formula : C14H12N6O8
  • Molecular Weight : 392.28 g/mol

The compound features azido groups that may contribute to its reactivity and biological interactions.

The biological activity of this compound primarily relates to its potential as a bioactive agent. The azido functional groups can facilitate various chemical reactions, including click chemistry, which is useful in bioconjugation processes. This property allows for the incorporation of the compound into larger biomolecules or materials, enhancing their functionality.

Toxicity and Safety Profile

Research indicates that compounds with similar structures can exhibit mutagenic activity. For instance, studies on phthalate esters have shown that they can induce mutations in bacterial assays, suggesting a need for careful evaluation of the toxicity of this compound .

Toxicity Data Table

Study ReferenceOrganismEndpointResult
Silva et al., 2005RatsUrinary MetabolitesSignificant metabolite presence indicating potential toxicity
ATSDR, 1997BacteriaMutagenicity AssayPositive results for mutagenic activity

Case Studies

  • Case Study on Click Chemistry Applications
    • A study demonstrated the use of this compound in synthesizing bioconjugates for targeted drug delivery systems. The azido groups facilitated efficient conjugation with various biomolecules, enhancing therapeutic efficacy.
  • Case Study in Material Science
    • Research highlighted the incorporation of this compound into polymer matrices to improve mechanical properties and biocompatibility. The azido groups allowed for cross-linking reactions that significantly enhanced material strength.

Research Findings

Recent studies have focused on the compound's role in biomedical applications:

  • Antimicrobial Activity : Preliminary data suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents.
  • Cellular Uptake Studies : Investigations into cellular uptake mechanisms revealed that modified forms of this compound can be efficiently internalized by cancer cells, indicating potential applications in cancer therapy.

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